molecular formula C12H13ClO3 B1416922 5-Chloro-2-(cyclopentyloxy)benzoic acid CAS No. 1094310-78-7

5-Chloro-2-(cyclopentyloxy)benzoic acid

Cat. No.: B1416922
CAS No.: 1094310-78-7
M. Wt: 240.68 g/mol
InChI Key: KVRMMVXGHWBEBK-UHFFFAOYSA-N
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Description

5-Chloro-2-(cyclopentyloxy)benzoic acid (CAS: 1094310-78-7) is a substituted benzoic acid derivative with the molecular formula C₁₂H₁₃ClO₃ and a molecular weight of 252.68 g/mol (estimated). The compound features a cyclopentyloxy group (-O-cyclopentyl) at the 2-position and a chlorine atom at the 5-position of the benzoic acid core. Its structural uniqueness lies in the cyclic ether substituent, which confers distinct physicochemical properties compared to linear alkoxy or aromatic substituents.

Properties

IUPAC Name

5-chloro-2-cyclopentyloxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClO3/c13-8-5-6-11(10(7-8)12(14)15)16-9-3-1-2-4-9/h5-7,9H,1-4H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVRMMVXGHWBEBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)OC2=C(C=C(C=C2)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 5-Chloro-2-(cyclopentyloxy)benzoic acid typically involves the reaction of 5-chloro-2-hydroxybenzoic acid with cyclopentanol in the presence of a suitable catalyst. The reaction conditions often include heating the mixture to a specific temperature to facilitate the formation of the desired product . Industrial production methods may involve optimizing the reaction conditions to increase yield and purity, such as using advanced catalytic systems and controlled reaction environments.

Chemical Reactions Analysis

5-Chloro-2-(cyclopentyloxy)benzoic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts like palladium on carbon for hydrogenation reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

5-Chloro-2-(cyclopentyloxy)benzoic acid has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a building block for drug development.

    Industry: It is used in the production of specialty chemicals and materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5-Chloro-2-(cyclopentyloxy)benzoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituted Alkoxy Derivatives

Table 1: Comparison of Alkoxy-Substituted Benzoic Acid Derivatives
Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Properties/Applications
5-Chloro-2-(cyclopentyloxy)benzoic acid Cyclopentyloxy C₁₂H₁₃ClO₃ 252.68 Not reported Research intermediate
5-Chloro-2-propoxybenzoic acid Propoxy (-O-C₃H₇) C₁₀H₁₁ClO₃ 214.65 Not reported Chemical synthesis intermediate
5-Chloro-2-(pentyloxy)benzoic acid Pentyloxy (-O-C₅H₁₁) C₁₂H₁₅ClO₃ 254.70 Not reported Solubility studies

Key Observations :

  • Cyclopentyloxy vs. Linear Alkoxy Groups : The cyclopentyloxy group introduces steric bulk and increased lipophilicity compared to linear alkoxy chains (e.g., propoxy, pentyloxy). This may enhance membrane permeability in drug design but reduce aqueous solubility .
  • Molecular Weight : Cyclopentyloxy derivatives have higher molecular weights than linear analogs due to the cyclic structure.

Aromatic and Heteroatom-Substituted Derivatives

Table 2: Aromatic and Sulfur-Containing Analogs
Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Properties/Applications
5-Chloro-2-(phenylthio)benzoic acid Phenylthio (-S-C₆H₅) C₁₃H₉ClO₂S 280.73 Not reported Potential enzyme inhibition
5-Chloro-2-[(3-fluorobenzyl)oxy]benzoic acid 3-Fluorobenzyloxy C₁₄H₁₀ClFO₃ 296.68 Not reported Antimicrobial research

Key Observations :

  • Electron-Withdrawing vs. Electron-Donating Groups : The phenylthio group (-S-C₆H₅) in 5-Chloro-2-(phenylthio)benzoic acid may enhance resonance stabilization, altering reactivity compared to ether-linked substituents .

Halogenated and Trifluorinated Derivatives

Table 3: Halogenated and Trifluoroethoxy Analogs
Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Properties/Applications
5-Chloro-2-(2,2,2-trifluoroethoxy)benzoic acid Trifluoroethoxy (-O-CF₃) C₉H₆ClF₃O₃ 254.59 Not reported High lipophilicity; medicinal chemistry
5-Chloro-2-hydroxybenzoic acid Hydroxyl (-OH) C₇H₅ClO₃ 172.56 Not reported Antioxidant studies

Key Observations :

  • Trifluoroethoxy Group : The -O-CF₃ substituent in 5-Chloro-2-(2,2,2-trifluoroethoxy)benzoic acid significantly increases electronegativity and metabolic resistance, making it valuable in agrochemical design .

Physicochemical and Functional Implications

Solubility and Extraction

  • Benzoic acid derivatives with linear alkoxy groups (e.g., propoxy, pentyloxy) exhibit moderate solubility in organic solvents, while cyclopentyloxy and aromatic substituents reduce aqueous solubility due to hydrophobicity .
  • Extraction efficiency in emulsion liquid membranes correlates with substituent polarity: benzoic acid > acetic acid > phenol derivatives .

Research and Application Gaps

While several analogs (e.g., 5-Chloro-2-(phenylthio)benzoic acid ) show promise in antiviral or enzyme inhibition studies , data on This compound remain sparse. Further studies are needed to explore:

  • Biological activity (e.g., antiviral, antibacterial).
  • Comparative pharmacokinetics of cyclic vs. linear alkoxy groups.
  • Solid-state properties (melting points, crystallinity).

Biological Activity

5-Chloro-2-(cyclopentyloxy)benzoic acid (CAS No. 1094310-78-7) is a benzoic acid derivative that has garnered attention in medicinal chemistry for its potential biological activities. This compound features a chloro substituent and a cyclopentyloxy group, which may influence its pharmacological properties. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C12H13ClO3
  • Molecular Weight : 242.68 g/mol

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The presence of the chloro group enhances lipophilicity, facilitating membrane penetration, while the cyclopentyloxy moiety may influence binding affinity to specific receptors.

Potential Mechanisms:

  • Inhibition of Cyclooxygenase (COX) : Similar compounds have shown anti-inflammatory activity through COX inhibition, suggesting that this compound may exhibit similar properties.
  • Serotonin Receptor Modulation : Research indicates that benzoic acid derivatives can act on serotonin receptors, potentially influencing gastrointestinal motility and central nervous system functions .

Anti-inflammatory Activity

Studies have demonstrated that compounds with similar structures exhibit significant anti-inflammatory effects. For instance, the inhibition of pro-inflammatory cytokines such as TNF-α and IL-1β has been observed in models using related benzoic acids .

Compound Activity Model Used Reference
This compoundAnti-inflammatoryLPS-induced inflammation in rats
2-((3-(chloromethyl)benzoyl)oxy)benzoic acidInhibition of TNF-α and IL-1βRat model

Case Studies and Research Findings

  • Study on Anti-inflammatory Effects :
    • A recent study investigated the anti-inflammatory effects of various benzoic acid derivatives, including those structurally similar to this compound. The results indicated significant reductions in inflammatory markers in treated groups compared to controls .
  • Serotonin Receptor Agonism :
    • Research has highlighted the potential for certain benzoic acid derivatives to act as selective agonists for serotonin receptors, particularly in gastrointestinal applications. This suggests a therapeutic role for compounds like this compound in treating digestive disorders .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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